2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride
Description
Nomenclature and Structural Identification
Systematic Nomenclature
The IUPAC name for this compound is 2-[2-(piperidin-2-yl)ethoxy]-5-(trifluoromethyl)pyridine hydrochloride , reflecting its core pyridine ring substituted at the 5-position with a trifluoromethyl group (-CF₃) and at the 2-position with an ethoxy side chain linked to a piperidin-2-yl moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for biological testing.
Synonyms and Identifiers
- CAS Registry Number: 1219976-75-6
- Molecular Formula: C₁₃H₁₈ClF₃N₂O
- Molecular Weight: 310.74 g/mol
- SMILES: FC(C1=CN=C(OCCC2NCCCC2)C=C1)(F)F.Cl
Structural Features
- Pyridine Core : A six-membered aromatic ring with nitrogen at position 1.
- Trifluoromethyl Group : Electron-withdrawing -CF₃ at position 5, influencing electronic and steric properties.
- Ethoxy-Piperidine Side Chain : A flexible ethoxy linker connects the pyridine to a piperidin-2-yl group, enabling conformational adaptability in receptor binding.
Historical Context of Trifluoromethylpyridine Development
Agrochemical Origins
The synthesis of TFMP derivatives began in the 1970s with fluazifop-butyl , the first TFMP-based herbicide introduced in 1980. Its success spurred innovation in crop protection, with over 20 TFMP-containing agrochemicals now commercialized. These compounds leverage the -CF₃ group’s metabolic stability and lipophilicity to enhance pesticidal activity.
Pharmaceutical Advancements
By the 2000s, TFMP derivatives transitioned into drug discovery. For example, TRPV1 antagonists incorporating TFMP scaffolds demonstrated potent analgesic effects by modulating ion channels involved in pain signaling. The compound reviewed here emerged from efforts to optimize pyridine-based ligands for G protein-coupled receptors (GPCRs), particularly chemokine receptors like CCR5.
Synthetic Milestones
Early TFMP synthesis relied on halogen-exchange reactions, such as converting trichloromethylpyridines to trifluoromethyl analogs using HF or SF₄. Modern vapor-phase fluorination techniques improved yields and scalability, enabling access to intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
Significance in Heterocyclic Chemistry
Role of Pyridine and Piperidine Moieties
- Pyridine : Provides a rigid aromatic framework for molecular recognition, common in FDA-approved drugs (e.g., nicotinamide). The electron-deficient nature facilitates interactions with hydrophobic protein pockets.
- Piperidine : A saturated six-membered ring conferring basicity and conformational flexibility. Piperidine derivatives are prevalent in bioactive molecules, including antihistamines and antipsychotics.
Impact of the Trifluoromethyl Group
- Lipophilicity Enhancement : The -CF₃ group increases logP values, improving membrane permeability.
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life.
- Steric Effects : The bulky -CF₃ group influences binding orientation in receptor sites, as seen in TRPV1 antagonists.
Ethoxy Linker Dynamics
The -OCH₂CH₂- spacer balances rigidity and flexibility, allowing the piperidine group to adopt optimal conformations for target engagement. This design principle is exemplified in CCR5 antagonists, where side-chain length critically affects allosteric modulation.
Pharmacological Research Relevance
GPCR Modulation
This compound has been studied as a CCR5 antagonist , inhibiting HIV-1 entry by binding to the CCR5 chemokine receptor. Its piperidine-ethoxy side chain facilitates interactions with hydrophobic subpockets, while the -CF₃ group enhances binding affinity.
TRPV1 Antagonist Scaffolds
In TRPV1 antagonist research, analogous TFMP derivatives block capsaicin-induced activation, demonstrating efficacy in pain models. The pyridine core serves as a bioisostere for vanilloid moieties, with -CF₃ improving target selectivity.
Building Block in Medicinal Chemistry
The compound’s modular structure enables derivatization:
- Piperidine Substitution : Altering the piperidine ring (e.g., N-alkylation) tunes receptor specificity.
- Side-Chain Optimization : Varying ethoxy linker length impacts pharmacokinetic profiles.
Properties
IUPAC Name |
2-(2-piperidin-2-ylethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c14-13(15,16)10-4-5-12(18-9-10)19-8-6-11-3-1-2-7-17-11;/h4-5,9,11,17H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPICIXKZFFLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, also known by its CAS number 1219976-75-6, is a synthetic compound that has garnered interest in various biological applications. This article reviews its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClF₃N₂O
- Molecular Weight : 286.75 g/mol
- CAS Number : 1219976-75-6
- IUPAC Name : 2-[2-(2-piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Studies have indicated that derivatives of trifluoromethyl pyridine compounds exhibit significant antiviral properties, particularly against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The mechanism involves the induction of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), enhancing systemic acquired resistance in plants .
- Cellular Signaling Modulation : Research has shown that certain piperidinyl compounds can influence cellular signaling pathways, potentially impacting cancer cell proliferation and invasion. For instance, compounds similar to this compound have been shown to inhibit ERK phosphorylation, a critical pathway in cancer progression .
- Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Antiviral Activity Against TMV and CMV
The following tables summarize the antiviral efficacy of related compounds against TMV and CMV:
| Compound | EC50 (μg/mL) | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|
| A1 | 86.1 | 68.6 | 64.1 |
| A3 | 20.2 | 79.1 | 61.0 |
| A16 | 18.4 | 87.0 | 47.8 |
| NNM | 50.2 | 56.6 | 44.2 |
Table 1: Antiviral activity of selected trifluoromethyl pyridine derivatives against TMV and CMV.
Inhibition of Cellular Proliferation
The following data reflects the impact of similar piperidinyl compounds on cancer cell lines:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound X | MDA-MB-231 (Breast) | 70 |
| Compound Y | PANC-1 (Pancreatic) | 65 |
Table 2: Inhibition rates of piperidinyl compounds on various cancer cell lines.
Case Studies
- Case Study on Antiviral Efficacy : A study demonstrated that a derivative of the compound exhibited an EC50 value of 18.4 μg/mL against TMV, outperforming traditional antiviral agents such as NNM, which had an EC50 value of 50.2 μg/mL .
- Neuropharmacological Research : In a cellular model assessing the effects on neuroblastoma cells, a related piperidinyl compound showed a significant reduction in cell viability through apoptosis pathways, indicating potential for therapeutic development in neurodegenerative diseases .
- Plant Defense Mechanism Activation : Research highlighted that trifluoromethyl pyridine derivatives could enhance the activity of key defense enzymes in plants, providing a novel approach to agricultural disease management .
Scientific Research Applications
Pharmaceutical Applications
1. Antiallergic Activity
Research indicates that compounds similar to 2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride exhibit significant antiallergic properties. These compounds have been utilized in the treatment of allergic conditions such as asthma, hay fever, and rhinitis. A dosage range of 1 mg to 500 mg per kilogram of body weight has been suggested for therapeutic use in animal models .
Case Study: Efficacy in Animal Models
A study demonstrated that administration of related compounds effectively reduced allergic responses in murine models, suggesting potential for clinical applications in humans .
2. Antiviral Properties
Recent investigations into N-Heterocycles, including derivatives of pyridine, have shown promising antiviral activity against various pathogens. The compound's structure suggests potential efficacy against viruses like HIV and influenza due to its ability to inhibit viral replication mechanisms .
Case Study: Antiviral Screening
In vitro studies have highlighted the effectiveness of similar compounds in inhibiting HIV-1 replication with IC50 values indicating potent activity against resistant strains . This positions this compound as a candidate for further antiviral research.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Positional Isomers of Piperidinyl-Substituted Derivatives
The compound has two structural isomers that differ in the position of the piperidinyl group on the ethoxy chain. These isomers share identical molecular formulas and weights but exhibit distinct physicochemical and biological properties due to stereochemical variations:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Piperidinyl Position | Catalog Number | MDL Number |
|---|---|---|---|---|---|---|
| 2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine HCl | 1219976-75-6 | C₁₃H₁₈ClF₃N₂O | 310.75 | 2-position | 050315 | MFCD13560716 |
| 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine HCl | 1219967-33-5 | C₁₃H₁₈ClF₃N₂O | 310.75 | 3-position | 050314 | MFCD13560715 |
| 2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine HCl | 1220030-39-6 | C₁₃H₁₈ClF₃N₂O | 310.75 | 4-position | 050313 | MFCD13560714 |
Key Observations :
- The 2-piperidinyl isomer (target compound) is hypothesized to have unique steric interactions due to the proximity of the piperidine nitrogen to the ethoxy chain. This may influence receptor binding in pharmacological contexts .
- No direct pharmacological data are available in the evidence, but such positional differences are critical in drug design for optimizing target engagement .
Piperidinylmethoxy vs. Piperidinylethoxy Derivatives
Another closely related compound is 2-(3-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride (CAS 1220028-64-7), which replaces the ethoxy linker with a methoxy group. Key differences include:
Trifluoromethylpyridine Derivatives with Halogen Substituents
Chlorinated trifluoromethylpyridines, such as 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), serve as precursors in synthesizing piperidinyl derivatives. Comparative data include:
Piperidine Derivatives with Bulkier Substituents
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0) shares the piperidine core but features a diphenylmethoxy group. Differences include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, and how can purity be ensured?
- Methodology : A typical synthesis involves coupling 2-piperidinylethanol with a trifluoromethylpyridine derivative under alkaline conditions (e.g., NaOH in dichloromethane), followed by hydrochloride salt formation. Key steps include refluxing intermediates, multiple solvent washes, and chromatography for purification. Yield optimization requires precise stoichiometric control of reagents and inert atmosphere conditions to prevent side reactions. Purity (≥99%) is validated via HPLC and NMR, with residual solvent analysis using GC-MS .
- Safety : Implement hazard controls (e.g., H300-H313 codes for toxicity) by using fume hoods, PPE, and adherence to P301-P390 response protocols for spills .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Characterization :
- NMR : Confirm structural integrity via H/C NMR, focusing on piperidine ring protons (δ 1.4–3.0 ppm) and trifluoromethyl signals (δ ~120 ppm in F NMR).
- HPLC-MS : Assess purity (>99%) using reverse-phase C18 columns (ACN/water mobile phase) and ESI-MS for molecular ion verification (e.g., [M+H] at m/z 335).
- XRD : Resolve crystalline structure discrepancies by comparing with NIST-standardized databases for piperidine derivatives .
Q. What are the primary safety protocols for handling this compound in laboratory settings?
- Guidelines :
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent hydrolysis.
- Exposure Mitigation : Use double-gloving (nitrile) and respirators (NIOSH-certified) for powder handling. Follow P101-P285 codes for spill containment and P501-P502 for waste disposal .
- Emergency Response : Immediate eye irrigation (15 mins) and skin decontamination (5% NaHCO wash) for accidental exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Experimental Design : Apply Design of Experiments (DoE) with factors like temperature (40–80°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (0.1–1 mol%). Response surface methodology (RSM) identifies optimal parameters, reducing trial runs by 70% .
- Process Intensification : Use microreactors for enhanced mass transfer in coupling steps, achieving >90% yield with residence times <30 mins .
Q. What strategies resolve solubility limitations in aqueous biological assays?
- Approaches :
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) to maintain solubility without denaturing proteins. Validate via dynamic light scattering (DLS) for aggregate formation.
- Prodrug Derivatization : Introduce phosphate esters at the ethoxy group, improving hydrophilicity while retaining activity (hydrolyzed in vivo by phosphatases) .
Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?
- Computational Workflow :
- Quantum Mechanics : DFT (B3LYP/6-31G*) calculates transition-state energies for ethoxy-piperidine bond formation.
- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal catalysts (e.g., Pd/C vs. CuI) and avoid side products (e.g., over-alkylation) .
- Validation : Cross-reference computed activation barriers (<20 kcal/mol) with experimental Arrhenius plots .
Q. How should contradictory pharmacological data (e.g., IC variability) be addressed?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time (24 vs. 48 hrs). Use internal standards (e.g., staurosporine) to normalize inhibition curves.
- Meta-Analysis : Apply Cochrane review principles to aggregate data from ≥5 independent studies, identifying outliers via Grubbs’ test (α=0.05) .
- Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding vs. off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
